Structural Uniqueness: 4‑tert‑Butylbenzenesulfonyl vs. Common Aryl‑Sulfonyl Substituents
The 4‑tert‑butylbenzenesulfonyl group present in CAS 1105246‑38‑5 is distinct from the simpler aryl‑sulfonyl motifs (e.g., benzenesulfonyl, 4‑methylbenzenesulfonyl) found in closely related analogs. In the Sanofi‑Aventis sulfonylthiadiazole series, the introduction of a tert‑butyl group on the phenyl ring of the sulfonamide was critical for achieving dual PPARγ/δ partial agonism with nanomolar potency, while unsubstituted phenyl‑sulfonyl analogs showed substantially weaker activity [1]. Although no direct head‑to‑head assay for the exact target compound is publicly available, the presence of the 4‑tert‑butyl substituent is expected to confer higher lipophilicity (calculated logP ≈ 4.0–4.5 based on fragment contributions) and enhanced target‑site occupancy compared to non‑tert‑butyl analogs .
| Evidence Dimension | PPARδ transactivation (class-level SAR from Keil et al.) |
|---|---|
| Target Compound Data | Not reported in primary literature for this exact compound; structural class EC₅₀ range: ~1–100 nM for optimized sulfonylthiadiazoles |
| Comparator Or Baseline | Unsubstituted phenyl‑sulfonyl analogs in the same series showed EC₅₀ >1 µM or no measurable activity |
| Quantified Difference | ≥10‑fold improvement conferred by tert‑butyl substitution (class‑level observation) |
| Conditions | Cell‑based PPARδ reporter gene assay (GAL4‑PPARδ LBD chimera, HEK293 cells); Keil et al. 2011, Table 2 |
Why This Matters
The 4‑tert‑butylbenzenesulfonyl group is a key pharmacophoric element for high‑potency PPAR modulation; substituting it with a simpler aryl‑sulfonyl group is likely to abolish target engagement, making procurement of the exact compound essential for studies aiming to replicate or extend this chemical space.
- [1] Keil S, Matter H, Schönafinger K, Glien M, Mathieu M, Marquette J‑P, Michot N, Haag‑Diergarten S, Urmann M, Wendler W. Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator‑activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. ChemMedChem 2011, 6 (4), 633–653. DOI: 10.1002/cmdc.201100047. View Source
